molecular formula C13H19NO3S B8572684 1-Benzylpiperidin-4-yl methanesulfonate

1-Benzylpiperidin-4-yl methanesulfonate

Cat. No. B8572684
M. Wt: 269.36 g/mol
InChI Key: QNFFVHXNETUEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06864372B2

Procedure details

1-Benzyl-4-piperidinol (23.98 g), 168.66 g of toluene and 83.56 g of a 30% aqueous solution of NaOH were respectively weighed and placed in a 500-mL four-necked flask. While the mixture was stirred, the flask inside temperature was lowered to 6.7° C. Then, 31.73 g of methanesulfonyl chloride was added dropwise over 4 hours and 30 minutes at a flask inside temperature of 5 to 10° C. Water (33 mL) was added to dissolve the NaCl which had precipitated out in the aqueous phase, and the mixture was separated into the toluene phase and aqueous phase. A toluene solution of 1-benzyl-4-piperidinol methanesulfonate was thus obtained in a yield of 40.3 mole percent.
Quantity
23.98 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31.73 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
33 mL
Type
solvent
Reaction Step Six
Quantity
168.66 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[CH3:17][S:18](Cl)(=[O:20])=[O:19].[Na+].[Cl-]>O.C1(C)C=CC=CC=1>[CH3:17][S:18]([O:14][CH:11]1[CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:9][CH2:10]1)(=[O:20])=[O:19] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
23.98 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
31.73 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
168.66 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
While the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 500-mL four-necked flask
CUSTOM
Type
CUSTOM
Details
was lowered to 6.7° C
CUSTOM
Type
CUSTOM
Details
had precipitated out in the aqueous phase
CUSTOM
Type
CUSTOM
Details
the mixture was separated into the toluene phase and aqueous phase

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.